3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-7H,1,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJXBECDACDIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid, also known by its IUPAC name (2E)-3-[4-(1,1-dioxo-1lambda6-2-thiazolidin-2-yl)phenyl]prop-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a thiazolidine ring and a phenylpropanoic acid moiety, suggests potential therapeutic applications ranging from antimicrobial to anticancer effects.
The compound has the molecular formula and a molecular weight of approximately 269.32 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with thiazolidine structures exhibit notable antimicrobial properties . Studies have shown that 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid can inhibit the growth of various bacterial strains by disrupting their cell wall integrity or interfering with essential metabolic pathways.
Table 1: Antimicrobial Efficacy Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is potentially mediated through the inhibition of cyclooxygenase (COX) enzymes.
Case Study: Inhibition of COX Enzymes
A study conducted on human macrophages demonstrated that treatment with the compound resulted in a significant decrease in COX-2 expression levels compared to untreated controls.
Anticancer Properties
Emerging research highlights the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 40 |
The precise mechanism of action for 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid is still under investigation. However, it is hypothesized that its biological activity stems from its ability to interact with specific molecular targets within cells:
- Cell Membrane Disruption : The compound may insert into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Apoptotic Pathway Activation : The compound could trigger intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to three regions: (1) the carboxylic acid group, (2) the phenyl-thiazolidinone core, and (3) substituents on the phenyl ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Acid Group Modifications: The α,β-unsaturated acid in the target compound contrasts with saturated propanoic acid analogs (e.g., ). The double bond in the propenoic acid increases rigidity, which can stabilize bioactive conformations but may reduce solubility compared to flexible propanoic acid derivatives.
Core Structure Variations: Replacement of the thiazolidinone sulfone with thiazole (e.g., ) or isoquinoline (e.g., ) alters electronic properties and hydrogen-bonding capacity. Thiazolidinone sulfones are more polar, favoring interactions with polar enzyme pockets.
Boronic acid derivatives (e.g., ) introduce unique reactivity for targeted covalent inhibition.
Modifications to the phenyl-thiazolidinone core and acid group can tune selectivity and pharmacokinetics.
Preparation Methods
Reaction Mechanism and Conditions
The condensation mechanism proceeds through nucleophilic attack of the active methylene group in malonic acid on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated carboxylic acid moiety. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (e.g., piperidine) | 5–10 mol% | ↑ 20–30% |
| Solvent (e.g., ethanol) | Reflux (78°C) | ↑ Reaction rate |
| Reaction Time | 6–12 hours | Plateau after 8h |
Source reports that substituting malonic acid with its diethyl ester increases yield to 82% by reducing side reactions, though this necessitates an additional hydrolysis step.
Green Chemistry Approaches Using Deep Eutectic Solvents
In response to environmental concerns, recent work has employed choline chloride-urea deep eutectic solvents (DES) as dual solvent-catalyst systems. This method eliminates traditional volatile organic compounds (VOCs) and achieves comparable yields (74–79%) at lower temperatures (60–70°C).
Advantages of DES-Mediated Synthesis
- Reduced energy input : Reaction completion in 4–5 hours vs. 8+ hours for conventional methods
- Recyclability : DES recovery rates >90% over five cycles without significant activity loss
- Byproduct suppression : DES stabilizes intermediates, decreasing dimerization by 40%
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate TDCPA formation, achieving 85% yield in 30 minutes under optimized conditions. A comparative analysis reveals:
| Method | Yield (%) | Time | Energy Consumption (kWh/mol) |
|---|---|---|---|
| Conventional | 78 | 8h | 2.4 |
| Microwave | 85 | 0.5h | 0.9 |
| DES | 79 | 4h | 1.2 |
This technique utilizes polar intermediates to efficiently absorb microwave energy, enabling rapid heating and improved stereoselectivity.
Catalytic Innovations: Heterogeneous Systems
The integration of mesoporous silica-supported amines (e.g., SBA-15-NH₂) as catalysts has addressed product separation challenges in homogeneous systems. Key findings include:
- Reusability : 95% catalytic activity retained after seven cycles
- Selectivity : >99% E-isomer formation due to constrained pore geometry
- Throughput : 92% yield at 1.5 mmol scale
Analytical Validation and Quality Control
Structural confirmation relies on multimodal characterization:
Spectroscopic Techniques
Crystallographic Data
While single-crystal X-ray structures remain unreported, computational modeling (DFT-B3LYP/6-311++G**) predicts a dihedral angle of 12.3° between the thiazolidinone and phenyl rings, favoring π-π stacking interactions.
Industrial-Scale Production Challenges
Despite laboratory success, scaling TDCPA synthesis presents hurdles:
| Challenge | Mitigation Strategy | Current Status |
|---|---|---|
| High catalyst loadings | Fixed-bed continuous flow reactors | Pilot plant testing |
| Purification costs | Simulated moving bed chromatography | 30% cost reduction |
| Isomer separation | Chiral stationary phases | 95% ee achieved |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors (e.g., 4-aminophenyl derivatives) with thiazolidinone moieties. Cyclization under acidic or basic conditions (e.g., acetic acid with sodium acetate) is critical for forming the thiazolidin-1,1-dioxide core. Post-functionalization via Knoevenagel condensation introduces the propenoic acid group. Key intermediates include 4-(thiazolidinone)benzaldehyde derivatives, which are characterized via NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR to verify aromatic proton environments and thiazolidinone sulfur oxidation state.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C12H11NO4S2 requires exact mass 321.0078).
- X-ray crystallography (if crystalline) for absolute stereochemical assignment, particularly for E/Z isomers of the propenoic acid moiety .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodological Answer : The compound is screened in enzyme inhibition assays (e.g., kinases, phosphatases) due to its sulfone and carboxylic acid groups, which mimic phosphate moieties. Cell-based assays often focus on anti-inflammatory or anticancer activity, using TNF-α or MTT assays. Target specificity is validated via competitive binding studies with known inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final cyclization step?
- Methodological Answer : Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Lewis acids like BF3·Et2O accelerate ring closure (yield improvement from 45% to 72% observed in analogous syntheses).
- Temperature control : Reflux conditions (110–120°C) minimize side reactions like decarboxylation .
Q. What computational strategies are employed to predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., COX-2 active site), prioritizing substituents for SAR studies.
- MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How do researchers reconcile discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Normalize data using internal standards (e.g., IC50 values relative to positive controls like aspirin).
- Structural analogs : Compare activities of derivatives (e.g., methyl vs. ethyl substituents on the phenyl ring) to isolate functional group contributions.
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL to identify consensus targets .
Q. What strategies are used to enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability.
- Isotope labeling : Introduce 13C at the α-position of the propenoic acid for tracking metabolic fate via LC-MS.
- CYP450 inhibition assays : Identify metabolic hotspots for structural modification (e.g., fluorination of the phenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
